Butyl 4-[(2-phenylacetyl)amino]benzoate
Overview
Description
Butyl 4-[(2-phenylacetyl)amino]benzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is an ester derivative of 4-aminobenzoic acid and is characterized by its unique molecular structure, which includes a butyl group, a phenylacetyl group, and an amino benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2-phenylacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the introduction of the phenylacetyl group. One common method involves the esterification of 4-nitrobenzoic acid with butanol to form butyl 4-nitrobenzoate, which is then reduced to butyl 4-aminobenzoate. The final step involves the acylation of the amino group with phenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification and reduction steps are typically carried out in large reactors, and the final acylation step is performed under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-phenylacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Butyl 4-[(2-phenylacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Industry: Utilized in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 4-[(2-phenylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to voltage-gated potassium channels, which leads to the modulation of cellular processes such as signal transduction and ion transport . This interaction is crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Butyl 4-[(2-phenylacetyl)amino]benzoate can be compared with other similar compounds, such as:
Butyl 4-aminobenzoate: A simpler ester derivative of 4-aminobenzoic acid, lacking the phenylacetyl group.
Ethyl 4-aminobenzoate: Another ester derivative with an ethyl group instead of a butyl group.
Phenylacetic acid: Contains a phenylacetyl group but lacks the ester and amino functionalities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the simpler analogs.
Properties
IUPAC Name |
butyl 4-[(2-phenylacetyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-3-13-23-19(22)16-9-11-17(12-10-16)20-18(21)14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHELUWMBDIOMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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